molecular formula C5H7N5 B14617515 1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine CAS No. 58950-30-4

1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine

Cat. No.: B14617515
CAS No.: 58950-30-4
M. Wt: 137.14 g/mol
InChI Key: VSZUQZGUQHMBGD-UHFFFAOYSA-N
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Description

1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its bicyclic structure, which includes a triazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-amino-1,2,4-triazole with an aldehyde and a β-dicarbonyl compound in the presence of a suitable catalyst can yield the desired compound . The reaction typically requires heating and may involve solvents such as dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of 1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine stands out due to its specific substitution pattern and the presence of a methyl group at the 1-position

Properties

CAS No.

58950-30-4

Molecular Formula

C5H7N5

Molecular Weight

137.14 g/mol

IUPAC Name

1-methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine

InChI

InChI=1S/C5H7N5/c1-10-4-2-6-3-7-5(4)8-9-10/h3H,2H2,1H3,(H,6,7)

InChI Key

VSZUQZGUQHMBGD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(NC=NC2)N=N1

Origin of Product

United States

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